molecular formula C27H45Cl B7908496 3-Chloro-5-cholestene CAS No. 96345-96-9

3-Chloro-5-cholestene

Cat. No.: B7908496
CAS No.: 96345-96-9
M. Wt: 405.1 g/mol
InChI Key: OTVRYZXVVMZHHW-FNOPAARDSA-N
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Description

It is a compound with the molecular formula C27H45Cl and a molecular weight of 405.099 g/mol . This compound is characterized by the presence of a chlorine atom at the 3-position of the cholestene skeleton, which significantly alters its chemical properties compared to cholesterol.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-5-cholestene can be synthesized from cholesterol through a series of chemical reactions. One practical method involves the stereoselective preparation of 3β-chloro-5-cholestene from inexpensive cholesterol. The process includes a sequential i-steroid/retro-i-steroid rearrangement promoted by boron trifluoride etherate and trimethylsilyl azide, converting cholest-5-en-3β-ol methanesulfonate to 3β-azido-cholest-5-ene with retention of configuration .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic chemistry techniques that can be scaled up for industrial purposes. The use of boron trifluoride etherate and trimethylsilyl azide in the rearrangement process is a key step in the production of this compound .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-cholestene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 3-position can be substituted with other functional groups.

    Oxidation Reactions: The compound can be oxidized to form different derivatives.

    Reduction Reactions: Reduction can lead to the formation of different hydrogenated products.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation reactions typically use catalysts like palladium on carbon.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as 3β-amino-5-cholestene, 3β-thiol-5-cholestene, and other halogenated derivatives .

Scientific Research Applications

3-Chloro-5-cholestene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-5-cholestene involves its interaction with cellular membranes and enzymes involved in cholesterol metabolism. The chlorine atom at the 3-position alters the compound’s interaction with lipid bilayers, affecting membrane fluidity and function. Additionally, it can inhibit certain enzymes involved in cholesterol biosynthesis, leading to altered cellular cholesterol levels .

Comparison with Similar Compounds

Similar Compounds

    Cholesterol (Cholest-5-en-3β-ol): The parent compound of 3-chloro-5-cholestene.

    3β-Hydroxy-5-cholestene: A hydroxylated derivative.

    3β-Bromo-5-cholestene: A brominated analogue.

    3β-Iodo-5-cholestene: An iodinated analogue

Uniqueness

This compound is unique due to the presence of the chlorine atom, which imparts distinct chemical and physical properties. This modification enhances its utility in various applications, particularly in the study of membrane dynamics and the development of therapeutic agents .

Properties

IUPAC Name

(8S,9S,10R,13R,14S,17R)-3-chloro-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45Cl/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3/t19-,21?,22+,23-,24+,25+,26+,27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVRYZXVVMZHHW-FNOPAARDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Off-white powder; [Acros Organics MSDS]
Record name Cholesterol chloride
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CAS No.

96345-96-9, 910-31-6
Record name 3-Chlorocholest-5-ene
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Record name Cholest-5-ene, 3-chloro-, (3.beta.)-
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Record name 3-β-chlorocholest-5-ene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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